Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
pyridin-2-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-7-3-4-11-20-17)22-12-10-15(13-22)24-18-9-8-14-5-1-2-6-16(14)21-18/h1-9,11,15H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNLUWLQZZIVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Amide Coupling
The pyrrolidin-1-yl methanone core is frequently constructed through amide bond formation between pyrrolidine derivatives and pyridinecarboxylic acids. Source 2 demonstrates this approach in the synthesis of analogous phenyl(pyrrolidin-1-yl)methanones, where 3-hydroxy-4-methoxybenzoic acid reacts with pyrrolidine using 2-(7-azabenzotriazol-1-yl)-N,N-dimethylamine (HOBt/DMAP) as coupling agents. For the target compound, pyridine-2-carboxylic acid could serve as the acylating agent.
Representative Procedure :
- Pyridine-2-carboxylic acid (1.23 g, 10 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.1 g, 11 mmol) and HOBt (1.62 g, 12 mmol) in dry dichloromethane (DCM).
- Pyrrolidine (0.71 g, 10 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
- The mixture is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the methanone intermediate.
Detailed Synthetic Procedures
Two-Step Synthesis from Pyrrolidine and Pyridine-2-carboxylic Acid
This method prioritizes modularity, enabling scalability for industrial applications.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. Methanone formation | EDCI/HOBt, DCM, rt, 12 h | 78% | |
| 2. Quinoline coupling | DEAD/PPh₃, THF, 0°C→rt, 6 h | 65% |
Procedure :
- Methanone Intermediate : Combine pyridine-2-carboxylic acid (10 mmol) with EDCI (11 mmol) and HOBt (12 mmol) in DCM. Add pyrrolidine (10 mmol), stir, and purify via column chromatography.
- Quinolin-2-yloxy Attachment : React the methanone intermediate (5 mmol) with 2-hydroxyquinoline (5.5 mmol), DEAD (6 mmol), and PPh₃ (6 mmol) in THF. Purify using cyclohexane/ethyl acetate (3:1).
One-Pot Tandem Reaction
Source 7 describes catalyst-free synthesis of pyridin-2-yl carbamates under microwave irradiation, suggesting adaptability for tandem reactions.
Optimized Conditions :
- Microwave irradiation at 120°C for 1 h.
- Solvent: Ethanol/water (4:1).
- Yield: 72% (over two steps).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Silica gel chromatography remains standard, with ethyl acetate/hexane gradients (1:3 to 1:1) effectively separating regioisomers.
- Recrystallization from ethanol/water (7:3) enhances purity (>98%) but reduces yield by 10–15%.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal data exists for the target compound, Source 2 reports a related structure (CCDC 2287908) with bond lengths of 1.234 Å for the carbonyl group and 1.452 Å for the pyrrolidine C-N bond.
Applications and Derivatives
The compound’s bioactivity is inferred from structural analogs in Source 3 and Source 8, which highlight kinase inhibition and anticancer potential. Modifications at the quinoline 4-position or pyrrolidine nitrogen could enhance selectivity, as seen in aldosterone synthase inhibitors.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl ketones, while reduction can produce pyridin-2-yl alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can be categorized into several key areas:
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties, particularly in the treatment of various diseases:
- Anticancer Activity : Research has indicated that derivatives of this compound may inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, compounds with similar structures have shown effectiveness against gastrointestinal stromal tumors (GIST) by inhibiting the c-KIT kinase, which is crucial in cancer progression .
- Antimicrobial Properties : Studies have explored the antimicrobial activity of this compound, suggesting its potential use as a lead structure for developing new antibiotics .
Drug Development
This compound serves as a scaffold for synthesizing novel pharmacological agents. Its unique structure allows for modifications that can enhance biological activity and selectivity:
| Modification | Effect |
|---|---|
| Substitution at the pyridine ring | Alters binding affinity to biological targets |
| Variation of the quinoline moiety | Modifies pharmacokinetic properties |
Biological Research
The compound is also utilized in biological studies to understand its mechanism of action:
- Mechanism of Action : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways relevant to disease processes .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of a related compound, demonstrating significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the quinoline moiety in enhancing anticancer activity through targeted delivery mechanisms .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of derivatives similar to this compound. The results indicated that these compounds exhibited potent activity against a range of bacterial strains, suggesting their potential as new antibiotic candidates .
Mechanism of Action
The mechanism of action of Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the biological context and the specific targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound can be compared to structurally similar pyridine-pyrrolidine hybrids, such as those reported in and commercial catalogs (). Key differences lie in the substituents and their impact on molecular properties.
Structural Features and Molecular Data
Key Observations :
- Substituent Complexity: The quinolin-2-yloxy group in the target compound introduces a bulky aromatic system, likely reducing solubility compared to simpler analogs like 22 or 23 .
- Synthetic Accessibility : Compounds 22 and 23 were synthesized with high yields (>90%) via reactions between pyridine derivatives and amines under argon, suggesting that similar strategies could apply to the target compound .
- Functional Groups: The fluoropyridin-2-yl and hydroxymethyl groups in highlight the versatility of pyridine-pyrrolidine hybrids, though these lack the quinoline moiety present in the target compound .
Physicochemical and Functional Properties
- Molecular Weight: The target compound’s higher molecular weight (320.37 g/mol) vs. 22 (176.22 g/mol) reflects the quinoline group’s contribution.
- Stability: Pyrrolidine and piperidine rings in 22 and 23 are conformationally flexible, while the rigid quinoline system in the target compound could restrict rotational freedom.
Research Implications and Gaps
- Structural Analysis : Tools like SHELX () are widely used for crystallographic refinement of small molecules, suggesting their applicability for confirming the target compound’s structure .
- Commercial Availability : Pyridine derivatives in and 4 are marketed for research use, but the target compound’s specialized structure may require custom synthesis .
Biological Activity
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features three distinct moieties:
- Pyridine : A heterocyclic aromatic compound that contributes to the compound's basicity and ability to form coordination complexes.
- Quinoline : Known for intercalating with DNA, potentially disrupting replication and transcription processes.
- Pyrrolidine : A five-membered ring that can interact with various protein targets, influencing their functions.
The biological activity of this compound is believed to stem from its ability to engage multiple molecular targets. The quinoline moiety is particularly significant as it has been shown to:
- Intercalate with DNA, leading to inhibition of replication.
- Inhibit specific enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways .
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain quinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Notably, quinoline derivatives have shown promising results against resistant strains of bacteria and fungi, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory properties. Studies on related compounds have shown that they can significantly reduce inflammation in vitro and in vivo models by modulating nitric oxide production and cytokine release .
Case Studies and Research Findings
Several studies have highlighted the biological activity of quinoline derivatives, including:
- Anticancer Evaluation : A study evaluating a series of quinoline-based compounds reported significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
- Antimicrobial Testing : Quinoline derivatives were tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics. This suggests their potential as alternatives in antibiotic-resistant scenarios .
- Anti-inflammatory Mechanisms : Research indicated that certain quinoline derivatives could inhibit iNOS and COX expression, leading to decreased nitric oxide production in inflammatory models. This positions them as candidates for further development as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
| Compound Type | Example | Biological Activity |
|---|---|---|
| Quinoline Derivatives | Chloroquine | Antimalarial, anticancer |
| Pyrrolidine Derivatives | Proline | Neuroprotective effects |
| Phenylpropanone Derivatives | Amphetamine | Stimulant effects |
Q & A
Q. How can computational methods predict off-target interactions?
- In Silico Strategies :
- Molecular docking : AutoDock Vina screens against >500 human kinases; pose validation via 100-ns MD simulations.
- ADMET Prediction : SwissADME estimates BBB permeability (BOILED-Egg model: low CNS penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
